molecular formula C22H19BrClN3O2 B304210 N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304210
M. Wt: 472.8 g/mol
InChI Key: YKUIMXFHTOPMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor exerts its anti-cancer effects by binding to the acetyl-lysine recognition pocket of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, thereby preventing its interaction with chromatin and subsequent transcriptional activation of oncogenes. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to modulate the immune response by regulating the expression of immune checkpoint proteins such as PD-L1.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its selectivity for cancer cells, which minimizes off-target effects and reduces toxicity. However, its efficacy may vary depending on the type of cancer and genetic mutations present in the tumor cells. Additionally, the synthesis of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is complex and requires specialized equipment and expertise.

Future Directions

For the research and development of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor include the identification of biomarkers that can predict response to treatment, the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity, and the exploration of its potential applications in other diseases such as autoimmune disorders and viral infections.
In conclusion, N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a promising chemical compound that has the potential to revolutionize cancer research and treatment. Its selective targeting of cancer cells and ability to modulate the immune response make it a valuable tool for the development of novel therapies. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the reaction of 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 5-bromo-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential applications in cancer research, specifically for the treatment of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). It has been shown to selectively target and inhibit the activity of bromodomain-containing protein 4 (N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide), which plays a crucial role in the regulation of gene expression and cell proliferation in cancer cells.

properties

Product Name

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C22H19BrClN3O2

Molecular Weight

472.8 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H19BrClN3O2/c1-12-19(22(29)27-18-10-7-14(23)11-25-18)20(13-5-8-15(24)9-6-13)21-16(26-12)3-2-4-17(21)28/h5-11,20,26H,2-4H2,1H3,(H,25,27,29)

InChI Key

YKUIMXFHTOPMEB-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=C(C=C4)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.